molecular formula C17H15ClO B6346535 (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1354941-81-3

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B6346535
CAS RN: 1354941-81-3
M. Wt: 270.8 g/mol
InChI Key: LBTSOYYRBPZRGX-VQHVLOKHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 3-Chloro-2,4-dimethylphenylprop-2-en-1-one, is a compound found in various plants and animals. It is a colorless, crystalline solid with a molecular weight of 279.64 g/mol. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds, such as indoles, oxazoles, and thiazoles. In biochemistry, this compound has been studied for its potential use in drug synthesis, as it can be used to synthesize various biologically active substances, such as anti-inflammatory agents, antibiotics, and antineoplastic agents. In addition, this compound has also been studied for its potential use in the synthesis of various polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one have not yet been fully understood. However, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one in laboratory experiments include its high yield, low cost, and easy availability. In addition, this compound is also relatively stable and can be stored for long periods of time. However, this compound is also prone to hydrolysis and oxidation, which can limit its use in certain experiments.

Future Directions

The potential future directions for (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in drug synthesis and other scientific fields. In addition, further research could also focus on the development of new synthesis methods for this compound, as well as the development of new methods for its use in laboratory experiments. Finally, further research could also focus on the potential therapeutic and pharmacological effects of this compound.

Synthesis Methods

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is typically achieved through a reaction between 2,4-dimethylphenylprop-2-en-1-one and chloroform in the presence of a base, such as potassium hydroxide. This reaction yields the desired compound in a high yield.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSOYYRBPZRGX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

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